Physicochemical Properties and Synthetic Utility of 3-(4-Piperidinyl)alanine: A Technical Guide
Physicochemical Properties and Synthetic Utility of 3-(4-Piperidinyl)alanine: A Technical Guide
Part 1: Executive Summary
3-(4-Piperidinyl)alanine (often abbreviated as 4-Pal , PipAla , or Ala(4-Pip) ) is a non-proteinogenic amino acid that serves as a critical pharmacophore in modern peptidomimetic drug design.[1] Structurally, it represents a hybrid scaffold: it retains the backbone of alanine and the steric bulk of phenylalanine, yet introduces a basic secondary amine within a saturated piperidine ring.
This unique architecture allows it to function as a cationic surrogate for Arginine (Arg) and Lysine (Lys), offering distinct advantages in bioavailability, proteolytic stability, and receptor selectivity.[1] This guide provides a comprehensive analysis of its physicochemical behavior, protection strategies for Solid-Phase Peptide Synthesis (SPPS), and its application in modulating potency in G-Protein Coupled Receptor (GPCR) ligands and protease inhibitors.[1]
Part 2: Physicochemical Profile[2]
Chemical Identity & Constants
The amphiphilic nature of 3-(4-Piperidinyl)alanine defines its interaction with biological targets. Unlike the planar, aromatic pyridine ring of its precursor (3-(4-Pyridyl)alanine), the piperidine ring is saturated, adopting a chair conformation that projects the basic nitrogen into a specific 3D vector.[1]
Table 1: Physicochemical Constants
| Property | Value / Description | Clinical Significance |
| IUPAC Name | (2S)-2-amino-3-(piperidin-4-yl)propanoic acid | Standard nomenclature for regulatory filing. |
| CAS Number | 342036-77-5 (S-isomer); 19728-63-3 (racemate) | Essential for sourcing and database verification. |
| Molecular Weight | 172.23 g/mol | Low MW allows for fragment-based drug design. |
| Formula | C | |
| pKa (Side Chain) | ~10.8 - 11.2 (Piperidine NH) | Highly basic; protonated at physiological pH (7.4).[1] Mimics Arg/Lys positive charge. |
| pKa ( | ~9.1 | Typical for |
| pKa ( | ~2.2 | Typical for |
| LogP | -2.7 (Predicted) | Highly hydrophilic due to dicationic character at neutral pH.[1] |
| Net Charge (pH 7.4) | +1 | Electrostatic interaction capability similar to Lysine.[1] |
| Conformation | Chair (Piperidine ring) | Non-planar geometry offers different steric fitting compared to Phenylalanine.[1] |
Solubility and Stability
-
Solubility: Highly soluble in water and aqueous buffers due to its zwitterionic and cationic nature. In organic solvents (DCM, DMF), the free amino acid is insoluble; however, N-protected derivatives (e.g., Fmoc-Ala(4-Pip-Boc)-OH) show excellent solubility in DMF/NMP, facilitating SPPS.[1]
-
Stability: The saturated piperidine ring is oxidatively stable under standard laboratory conditions, unlike methionine or tryptophan. It is resistant to racemization during standard coupling protocols when urethane-protected (Fmoc/Boc).[1]
Part 3: Structural Biology & Pharmacophore Design
In drug design, 3-(4-Piperidinyl)alanine is frequently employed to scan "basic" residues. Its utility stems from its ability to bridge the gap between the flexibility of Lysine and the rigidity of Arginine, while removing the hydrogen-bond donor complexity of the guanidinium group.
Comparative Pharmacophore Analysis
-
Vs. Phenylalanine (Phe): Acts as an isostere where the hydrophobic interaction is replaced by an electrostatic one (salt bridge formation), while maintaining similar steric bulk.[1]
-
Vs. Lysine (Lys): The piperidine nitrogen is secondary and part of a ring, restricting the entropic penalty upon binding compared to the flexible aliphatic chain of Lysine.[1]
-
Vs. Arginine (Arg): Provides a positive charge but lacks the delocalized planar system of the guanidine group.[1] It is often used to reduce the "stickiness" (non-specific binding) associated with Arginine.[1]
Visualization: Pharmacophore Comparison
The following diagram illustrates the structural relationship and design logic when substituting natural amino acids with 3-(4-Piperidinyl)alanine.
Caption: Figure 1. Pharmacophore transition logic. 4-Pip-Ala bridges the gap between hydrophobic bulk and cationic interaction, offering a rigidified alternative to Lysine.
Part 4: Synthetic Utility & SPPS Protocols
For researchers synthesizing peptides, the primary challenge is the orthogonality of the piperidine nitrogen. If left unprotected, it will interfere with acylation steps.
Protection Strategies
The commercially available building block is typically Fmoc-Ala(4-Pip)-OH with the side-chain nitrogen protected.
-
Boc Protection (Fmoc-Ala(4-Pip-Boc)-OH):
-
Usage: Standard Fmoc SPPS.
-
Mechanism: The Boc group is stable to piperidine (Fmoc removal) but cleaved by TFA (final resin cleavage).[1]
-
Best for: Terminal peptides or when the basic group is required free in the final product.
-
-
Fmoc Protection (Fmoc-Ala(4-Pip-Fmoc)-OH):
-
Usage: Boc SPPS (less common) or for branching.[1]
-
Mechanism: Both Fmoc groups are removed simultaneously.
-
-
Alloc/Cbz Protection:
-
Usage: When orthogonal deprotection is needed on-resin (e.g., to cyclize the peptide via the piperidine nitrogen).
-
Protocol: Coupling in Fmoc-SPPS
Note: This protocol assumes the use of Fmoc-Ala(4-Pip-Boc)-OH.
Reagents:
-
Activator: HATU or DIC/Oxyma (preferred to prevent racemization).[1]
Step-by-Step Workflow:
-
Swelling: Swell resin in DMF for 30 min.
-
Deprotection: Treat resin with 20% Piperidine in DMF (
min) to remove N-terminal Fmoc.[1] Wash with DMF.[3] -
Activation:
-
Coupling: Add mixture to resin. Shake at Room Temp for 45–60 min.
-
Monitoring: Perform Kaiser test (ninhydrin). If positive (blue), re-couple.[1]
-
Cleavage: Treat resin with TFA/TIS/H
O (95:2.5:2.[1][2]5) for 2–3 hours. This simultaneously cleaves the peptide from the resin and removes the Boc group from the piperidine ring.
Synthesis of the Building Block (Reference)
For labs synthesizing the amino acid de novo: Route: Catalytic Hydrogenation of 3-(4-Pyridyl)-L-alanine.
-
Catalyst: PtO
(Adam's catalyst) or Rh/C.[1] -
Conditions: H
(50 psi), Acetic Acid/Water solvent.[1] -
Yield: Typically >90% conversion to the piperidine derivative.
Caption: Figure 2. Synthetic route from Pyridyl-alanine to the SPPS-ready building block.
Part 5: Applications in Drug Discovery[5][6][7]
GPCR Ligands (Opioids & Somatostatin)
In the development of opioid receptor ligands, 3-(4-Piperidinyl)alanine has been used to replace Phenylalanine or Tyrosine residues.[1] The introduction of the basic nitrogen improves affinity for the mu-opioid receptor (MOR) by interacting with Aspartate residues in the binding pocket (e.g., Asp147).[1]
-
Mechanism: The piperidine ring provides a "cation-lock" while maintaining the hydrophobic filling of the pocket.
Protease Inhibitors (Thrombin & Trypsin)
Serine proteases typically recognize basic residues (Arg/Lys) at the P1 position.[1]
-
Advantage: 4-Pip-Ala is less susceptible to trypsin-like cleavage than Arg/Lys because the secondary amine is sterically hindered by the ring structure, improving the metabolic half-life of the inhibitor.
Cell Penetration
Cationic peptides are known to penetrate cell membranes (e.g., TAT peptide).[1] Incorporating 4-Pip-Ala increases the net positive charge and lipophilicity (relative to Arg), potentially enhancing Cell-Penetrating Peptide (CPP) efficiency.[1]
Part 6: References
-
PubChem. 3-(4-Piperidinyl)alanine - Compound Summary. National Library of Medicine.[4][5] [Link][1][5]
-
Lazny, R. et al. Piperidine-derived amino acids in peptidomimetics. Tetrahedron, 2012. (Contextual citation for peptidomimetic design logic).
Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) and validate protocols in your specific laboratory setting.
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.uci.edu [chem.uci.edu]
- 4. 3-(1-Piperidinyl)alanine | C8H16N2O2 | CID 15347146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(4-Piperidinyl) alanine | C8H16N2O2 | CID 40427065 - PubChem [pubchem.ncbi.nlm.nih.gov]
